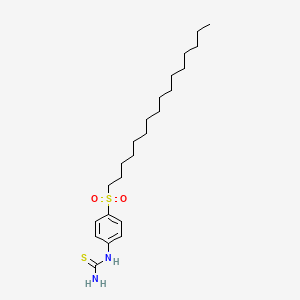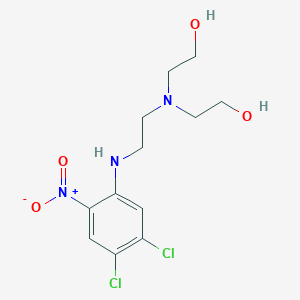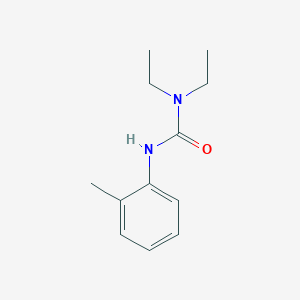
1-(2-Methyl-1-pyrrolidinyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1-pyrrolidinyl)cyclohexene is an organic compound with the molecular formula C11H19N and a molecular weight of 165.281 g/mol It is a cyclic enamine, characterized by a pyrrolidine ring attached to a cyclohexene ring
Méthodes De Préparation
The synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene typically involves the reaction of cyclohexanone with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enamine . The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(2-Methyl-1-pyrrolidinyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Methyl-1-pyrrolidinyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene involves its interaction with specific molecular targets. The pyrrolidine ring can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations .
Comparaison Avec Des Composés Similaires
1-(2-Methyl-1-pyrrolidinyl)cyclohexene can be compared with other similar compounds, such as:
1-Methylcyclohexene: A simpler structure with a single methyl group attached to the cyclohexene ring.
3-Methylcyclohexene: Another isomer with the methyl group in a different position.
4-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group at the fourth position.
The uniqueness of this compound lies in the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Propriétés
Numéro CAS |
53516-51-1 |
|---|---|
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-2-methylpyrrolidine |
InChI |
InChI=1S/C11H19N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h7,10H,2-6,8-9H2,1H3 |
Clé InChI |
BHPIFKGSQOHIII-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN1C2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)







